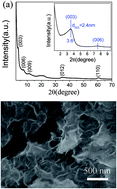Homogeneous sulphur-doped composites: porous carbon materials with unique hierarchical porous nanostructure for super-capacitor application
RSC Advances Pub Date: 2016-09-01 DOI: 10.1039/C6RA17231H
Abstract
Specific surface area, hierarchical porosity and heteroatom doping have been proved to be desirable for carbon electrode materials in advanced super-capacitors. In this study, homogeneous sulphur-doped porous carbon materials (L-HPCs) with a unique hierarchical porous nanostructure have been prepared by the combination of the two-dimensional interlayer confinement effect of a layered double hydroxide (LDH) and KOH activation method. XRD, SEM, TEM, BET, EIS, cyclic voltammetry and the constant current charge–discharge test were used to investigate the morphology, structure, surface properties and electrochemical performances of the carbon materials. The L-HPCs fabricated by this method have a large specific surface area of 2154.0 m2 g−1 and contain plenty of micropores and mesopores, which arise from the carbonisation of organic polymers, the presence of LDH and the catalytic effect of iron in LDH layers in the calcination process. The L-HPCs serving as an electrode material for super-capacitors exhibited a specific capacitance as high as 259 F g−1 at 1 A g−1 in 6 M KOH electrolyte. This excellent electrochemical performance might be due to the high surface area, high pore volume and hierarchical porous structure of the carbon materials, which provide a quick ion transfer pathway to electrolyte access into the microporous area. At the same time, the doping of heteroatoms can improve the conductivity of the electrode materials.


Recommended Literature
- [1] Contents list
- [2] Crystal structure and physical properties of (TTM-TTP)AuI2
- [3] Enhancing UV photodetection performance of an individual ZnO microwire p–n homojunction via interfacial engineering†
- [4] Interaction of alloys and intermetallic compounds obtained by mechanochemical methods with hydrogen
- [5] Controllable and reversible hot spot formation on silver nanorod arrays†
- [6] Back cover
- [7] One-step synthesis of nonstoichiometric TiO2 nanorod films for enhanced photocatalytic H2 evolution†
- [8] Synthesis and characterization of neutral and anionic carbonyl derivatives of palladium(ii)†‡
- [9] Preparation of Ru–Pt bimetallic monolayer on nanoporous gold film electrode and its application as an ultrasensitive sensor for determination of methionine
- [10] Precursor-route ZnO films from a mixed casting solvent for high performance aqueous electrolyte-gated transistors

Journal Name:RSC Advances
Research Products
-
CAS no.: 137361-05-8
-
CAS no.: 102185-16-0









